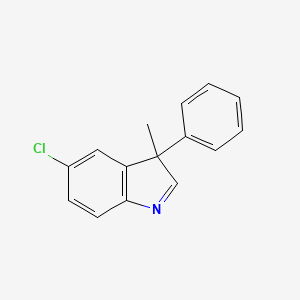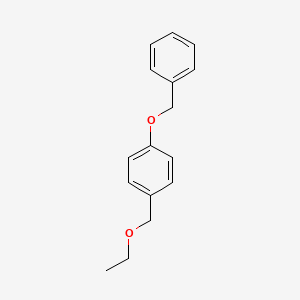
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride is a chemical compound with the molecular formula C10H24N2.2[HCl]. It is known for its use in various chemical and industrial applications due to its unique properties. This compound is a derivative of hexanediamine, where the nitrogen atoms are substituted with methyl groups, resulting in a highly reactive and versatile chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride can be synthesized through several methods. One common method involves the reaction of adipodinitrile with dimethylamine or the reaction of 1,6-hexanediamine with formaldehyde . Another method includes the addition of dry dimethylamine gas to dry tetrahydrofuran (THF) followed by the addition of dibromoalkane and subsequent reactions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is highly reactive in substitution reactions due to the presence of methyl groups on the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like THF, chloroform, and others .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells. This application leverages its ability to provide cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability.
Biology: The compound’s reactivity makes it useful in various biochemical assays and experiments.
Mechanism of Action
The mechanism of action of N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride involves its ability to react with various electrophiles and nucleophiles. The presence of methyl groups on the nitrogen atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: This compound is similar in structure but lacks the dihydrochloride component.
1,6-Bis(dimethylamino)hexane: Another similar compound with comparable reactivity and applications.
Uniqueness
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride is unique due to its enhanced reactivity and versatility in various chemical reactions. The presence of the dihydrochloride component adds to its stability and makes it suitable for specific industrial applications.
Properties
Molecular Formula |
C10H26Cl2N2 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
N,N,N',N'-tetramethylhexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H24N2.2ClH/c1-11(2)9-7-5-6-8-10-12(3)4;;/h5-10H2,1-4H3;2*1H |
InChI Key |
FCDQIFDSDFRTJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


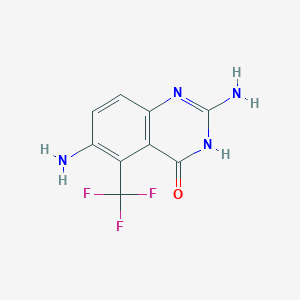
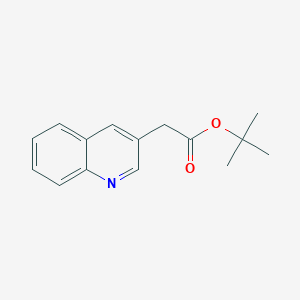
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)

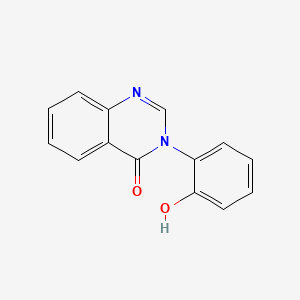
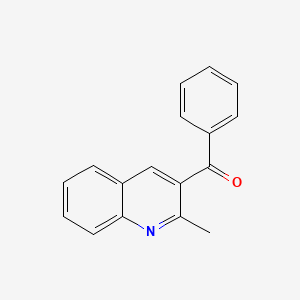

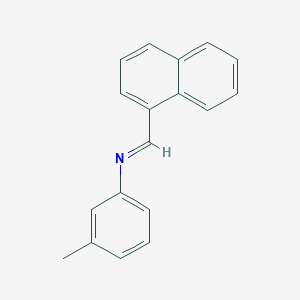
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
